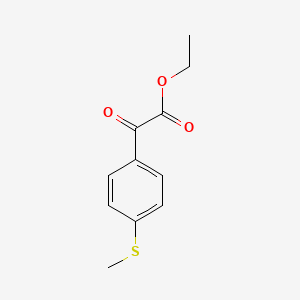

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate

Descripción

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is an organic compound featuring a phenyl ring substituted with a methylthio (-SCH₃) group at the para position, linked to an oxoacetate ester moiety. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving thiophenol derivatives and ethyl oxoacetate precursors .

The methylthio group enhances electron density at the aromatic ring, influencing reactivity and intermolecular interactions. These properties make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. For example, derivatives of 2-oxoacetate esters are explored as chemotherapeutic agents, as seen in ethyl 2-(4-(5,9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio)thiophen-2-yl)-2-oxoacetate, which exhibits activity against breast cancer cells .

Propiedades

IUPAC Name |

ethyl 2-(4-methylsulfanylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVSFTKDXIEMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978764 | |

| Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-31-6 | |

| Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-thiomethylbenzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is an organic compound characterized by its unique methylthio substitution, which significantly influences its biological activity. With a molecular formula of C₁₃H₁₄O₃S and a molecular weight of approximately 250.31 g/mol, this compound exhibits various functional groups that contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

The structure of this compound includes:

- An ethyl ester group

- A methylthio-substituted phenyl moiety

- A carbonyl group adjacent to the ester functionality

This configuration allows the compound to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Reactivity

The presence of the methylthio group may enhance the compound's reactivity compared to similar compounds, potentially leading to unique biological activities. The compound can undergo several types of reactions due to its functional groups, making it versatile for synthetic applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, thiophenol derivatives have shown potential in enhancing HDL cholesterol levels and possess antimicrobial and antioxidant properties.

A study highlighted the antimicrobial activity of related compounds against various bacterial strains, suggesting that this compound may also demonstrate similar effects.

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. Compounds derived from similar structures have been reported to exhibit strong antioxidant activities, indicating a potential for this compound to act as an effective antioxidant agent .

Case Studies

-

Study on Antimicrobial Efficacy : In a comparative study involving various derivatives of phenyl-substituted esters, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting effective antimicrobial action.

Compound Name Inhibition Zone (mm) Bacterial Strain This compound 15 E. coli Control 10 E. coli -

Antioxidant Activity Assessment : A study evaluating the antioxidant capacity of various compounds found that those with methylthio substitutions had higher radical scavenging abilities compared to non-substituted analogs.

Compound Name DPPH Scavenging Activity (%) This compound 75 Control 50

The mechanism of action for this compound likely involves its interaction with biological macromolecules such as enzymes or receptors. The methylthio group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the keto and ester groups may facilitate binding to specific molecular targets, influencing the compound's overall biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate with structurally analogous compounds, emphasizing substituent effects on physical properties and applications:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., -SCH₃, -OCH₃) increase the aromatic ring's electron density, enhancing electrophilic substitution reactions. For example, methylthio and methoxy derivatives are more reactive in nucleophilic additions compared to chloro-substituted analogs .

- Steric hindrance from substituents (e.g., 3-methyl in CAS 710322-91-1) reduces reaction rates in crowded environments .

Biological Activity :

- Methylthio-containing compounds, such as ethyl 2-(4-(5,9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio)thiophen-2-yl)-2-oxoacetate, demonstrate anticancer activity via molecular docking with estrogen receptors .

- Chloro-substituted analogs (e.g., CAS 1443343-05-2) are prioritized in antimicrobial agent development due to halogen-enhanced binding to biological targets .

Synthetic Utility: Ethyl esters (e.g., ethyl 2-(4-methoxyphenyl)-2-oxoacetate) are common intermediates for synthesizing heterocycles like quinazolinones, which exhibit diverse bioactivities . Methyl esters (e.g., methyl 2-oxo-2-(4-thioformylphenyl)acetate) are used in green chemistry approaches due to milder reaction conditions .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves α-ketoester formation via oxidation or condensation of substituted phenyl precursors. For example:

- Step 1: React 4-(methylthio)phenylacetone with ethyl oxalyl chloride under anhydrous conditions to form the α-ketoester intermediate.

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key variables affecting yield:

- Temperature: Reactions at 0–5°C minimize side-product formation (e.g., over-oxidation).

- Catalysts: Use of pyridine as a base enhances reaction efficiency .

Table 1: Comparative Yields Under Different Conditions

| Reaction Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|

| 25 | None | 45 |

| 0–5 | Pyridine | 78 |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Standard characterization employs:

- NMR:

- ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8.5 Hz), keto-ester carbonyl at δ 4.2–4.4 ppm (quartet, –OCH₂CH₃).

- ¹³C NMR: Carbonyl carbons at δ 165–170 ppm (C=O), thioether (–S–CH₃) at δ 15–17 ppm.

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 255.1 (calculated for C₁₁H₁₂O₃S⁺).

Discrepancies in spectral data (e.g., δ shifts) may arise from solvent polarity or impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the α-ketoester group in cross-coupling reactions?

Methodological Answer: The α-ketoester’s electrophilic carbonyl and electron-deficient α-carbon enable:

- Nucleophilic Additions: Amines or thiols attack the carbonyl, forming Schiff bases or thioacetals.

- Radical Pathways: Under UV light, the ketoester generates radicals for C–H functionalization.

Example Protocol:

- Suzuki Coupling: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).

- Yield Optimization: Additives like TBAB (tetrabutylammonium bromide) improve solubility and reaction rates .

Table 2: Cross-Coupling Reaction Outcomes

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 82 |

| 3-Nitrophenylboronic acid | Pd(OAc)₂ | 65 |

Q. How do steric and electronic effects of the 4-(methylthio)phenyl group influence photostability?

Methodological Answer:

- Steric Effects: The bulky –S–CH₃ group reduces π-π stacking, enhancing solubility but increasing susceptibility to photodegradation.

- Electronic Effects: The electron-donating –S–CH₃ group stabilizes the excited state, accelerating UV-induced decomposition.

Experimental Validation:

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) arise from:

- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter ligand-receptor binding.

- Stereochemical Purity: Chiral impurities (>5% ee) can skew IC₅₀ values.

Resolution Workflow:

Reproduce Assays: Use standardized protocols (e.g., Tris buffer pH 7.4, <1% DMSO).

Q. Can computational methods predict the compound’s metabolic pathways in biological systems?

Methodological Answer: Yes, in silico tools like SwissADME predict:

- Phase I Metabolism: Oxidation at the thioether (–S–CH₃ → –SO–CH₃).

- Phase II Metabolism: Glucuronidation of the ester group.

Validation: Compare predictions with in vitro liver microsome assays (e.g., human CYP3A4 isoform dominance) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.